![molecular formula C20H34 B1241233 Atisane](/img/structure/B1241233.png)
Atisane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atisane is a terpenoid fundamental parent and a diterpene.
Scientific Research Applications
Synthesis and Structural Studies
- Atisane-type compounds, known for their unique molecular skeletons and pharmaceutical bioactivities, have been a focus in synthesis studies. Total syntheses of atisane-type diterpenoids and related diterpenoid alkaloids have been explored through various methods, including ionic, free-radical, and Diels–Alder cycloaddition methods (Zhu, Liu, & Liu, 2015).
- A convergent approach to constructing the tetracyclic core of the atisane skeleton has been reported, utilizing Wittig reactions and intramolecular Aldol condensations (Chen, Wang, & Liu, 2016).
- Divergent total synthesis, an effective strategy for synthesizing atisane-type diterpenoids, has been used to create several compounds from a common intermediate, showcasing the structural complexity and pharmacological activity of these compounds (Zhu, Wadavrao, & Liu, 2017).
Biological Activities and Applications
- Atisane-type diterpenes have been isolated from various plants, like the mangrove plant Excoecaria agallocha. These compounds, including a new atisane-type diterpene, have shown significant anti-microfouling activity (Wang et al., 2009).
- The anticancer potential of atisane diterpenes has been studied, revealing their activity against tumor cells. These compounds are found to inhibit the Akt/IKK/NF-κB pro-survival signaling cascade, mainly by activating serine/threonine phosphatase PP2A (Scotti et al., 2014).
Miscellaneous Applications
- The isolation and structure of ent-atisane diterpenoids from sources like liverworts have been reported, with some compounds exhibiting cytotoxic and insecticidal activities (Perry et al., 2001).
properties
Product Name |
Atisane |
---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
(1S,4S,9S,10S,12R,13R)-5,5,9,13-tetramethyltetracyclo[10.2.2.01,10.04,9]hexadecane |
InChI |
InChI=1S/C20H34/c1-14-13-20-10-6-15(14)12-17(20)19(4)9-5-8-18(2,3)16(19)7-11-20/h14-17H,5-13H2,1-4H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
UCOPQLQDVYQSTF-UQZPWQSVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]23CC[C@@H]1C[C@@H]2[C@]4(CCCC([C@@H]4CC3)(C)C)C |
SMILES |
CC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C |
Canonical SMILES |
CC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.